[2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride
Description
Chemical Structure and Properties:
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride (CAS: 356530-85-3) is a secondary amine hydrochloride salt with the molecular formula C₁₆H₂₃N·HCl and a molecular weight of 265.82 g/mol. Its structure combines a cyclohexenyl-ethyl chain linked to a 4-methylbenzyl group via an amine moiety. Key physicochemical properties include a boiling point of 344.0±21.0 °C, density of 1.0±0.1 g/cm³, and a polarizability of 29.4±0.5 ×10⁻²⁴ cm³ .
Applications and Handling: The compound serves as a pharmaceutical impurity and chemical synthesis intermediate, restricted to industrial-grade research.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N.ClH/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHNGWEMIZYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride typically involves the reaction of 4-methylbenzylamine with 2-(1-cyclohexen-1-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand the mechanisms of enzyme inhibition and receptor binding .
Medicine
In medicinal chemistry, 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine Hydrochloride (CAS: 118647-00-0)
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)ethanamine Hydrochloride (CAS: 356537-07-0)
- Molecular Formula : C₁₅H₂₁Cl₂N (MW: 286.25 g/mol).
- Structural Difference : Substitutes the 4-methyl with a 4-chloro group , enhancing electron-withdrawing effects and altering solubility (logP increases by ~0.5 units).
- Applications : Explored in agrochemical intermediates due to improved stability under acidic conditions .
Cyclohexenyl vs. Cyclohexyl Derivatives
trans-4-Methylcyclohexanamine Hydrochloride (CAS: 334833-65-7)
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
- Molecular Formula : C₁₂H₂₀ClN (MW: 213.75 g/mol).
- Structural Difference : Replaces the 4-methylbenzyl group with a cyclopropylmethyl moiety, introducing strain and altering lipophilicity (clogP: 2.8 vs. 3.2 for the target compound).
- Applications : Investigated for CNS-targeting drugs due to enhanced blood-brain barrier permeability .
Functional Group Modifications
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C₁₉H₂₆N₂O₂ (MW: 314.43 g/mol).
- Structural Difference : Substitutes the amine with an acetamide group , reducing basicity (pKa ~1.5 vs. ~8.5 for the target compound).
- Applications : Intermediate in opioid analog synthesis (e.g., dextromethorphan derivatives) .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or multicomponent reactions. For example, similar cyclohexenyl-ethylamine derivatives are synthesized using procedures involving stoichiometric control of intermediates (e.g., 1.0 mmol of a primary amine) and purification via column chromatography. Yield optimization may involve adjusting solvent systems (e.g., dichloromethane/water mixtures), temperature (e.g., cooling to <10°C during workup), or catalysts. Evidence from analogous syntheses reports yields of ~45% under controlled conditions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation requires a combination of:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed vs. calculated mass accuracy within 1 ppm) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amine N-H stretches at ~3285 cm⁻¹, cyclohexenyl C=C at ~1628 cm⁻¹) .
- Melting Point (MP) Analysis : Consistency with literature values (e.g., 215–216°C for related compounds) .
Cross-referencing these techniques ensures structural fidelity.
Q. What are the IUPAC nomenclature rules and common synonyms for this compound?
- Methodological Answer : The IUPAC name follows substituent priority, with the cyclohexenyl group as a substituent on the ethylamine chain. Synonyms include variations like "N-(4-methylbenzyl)-2-(1-cyclohexen-1-yl)ethylamine hydrochloride." Systematic naming avoids ambiguity in databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?
- Methodological Answer : Discrepancies in spectral data require:
- Multi-Technique Validation : For instance, ambiguous NMR peaks can be clarified using 2D COSY or HSQC to assign proton-carbon correlations .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra, aiding in peak assignment .
- Batch Reproducibility Checks : Ensure consistent synthetic conditions to rule out experimental variability .
Q. What strategies improve the compound’s stability in biological assays or storage?
- Methodological Answer : Stability can be enhanced by:
- Lyophilization : For long-term storage as a hydrochloride salt, which is hygroscopic.
- pH Control : Maintain acidic conditions (pH 4–6) to prevent amine oxidation.
- Light/Temperature Avoidance : Store in amber vials at –20°C, as cyclohexenyl groups may undergo photochemical reactions .
Q. How can researchers assess purity quantitatively, and what are the pitfalls of common methods?
- Methodological Answer :
- Quantitative NMR (qNMR) : Using ethyl paraben as an internal standard, with relaxation delay optimization to avoid signal saturation .
- HPLC-UV/HRMS : Ensure baseline separation of impurities (e.g., residual cyclohexene precursors). Pitfalls include column degradation affecting retention times .
Q. What computational tools are effective for studying the compound’s interactions with biological targets (e.g., receptors)?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Predict binding affinities to receptors like serotonin transporters, leveraging the amine group’s protonation state .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in lipid bilayers using AMBER or GROMACS .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
